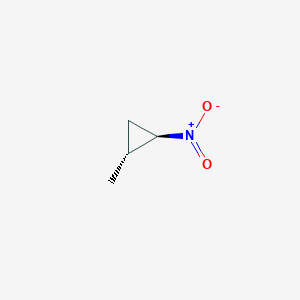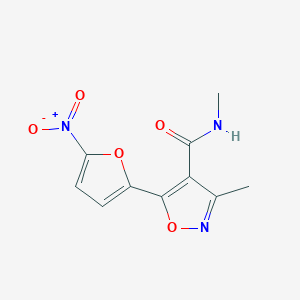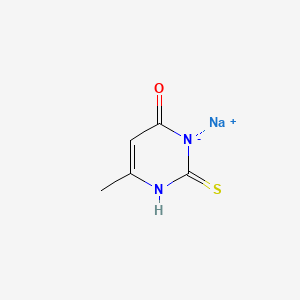
Sodium methylthiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methylthiouracil is an organosulfur compound primarily known for its antithyroid properties. It is a derivative of thiouracil and is used to manage hyperthyroidism by inhibiting the synthesis of thyroid hormones. This compound is not commonly used in clinical settings in the United States but has found applications in other regions and various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methylthiouracil is synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically occurs under acidic conditions, leading to the formation of the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium methylthiouracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Sodium methylthiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on thyroid hormone synthesis and its potential use in managing thyroid disorders.
Mecanismo De Acción
Sodium methylthiouracil exerts its effects by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the formation of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels. The compound also affects the iodination of tyrosyl residues in thyroglobulin, further contributing to its antithyroid effects .
Comparación Con Compuestos Similares
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetic properties.
Methimazole: A widely used antithyroid drug that is more potent and has a longer duration of action compared to sodium methylthiouracil.
Carbimazole: A prodrug that is converted to methimazole in the body and is used in the treatment of hyperthyroidism.
Uniqueness: this compound is unique in its specific inhibition of thyroid peroxidase and its potential anti-inflammatory properties. While other antithyroid drugs share similar mechanisms, this compound’s distinct chemical structure and reactivity make it a valuable compound for various research applications .
Propiedades
Número CAS |
22874-42-6 |
|---|---|
Fórmula molecular |
C5H5N2NaOS |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
sodium;6-methyl-2-sulfanylidene-1H-pyrimidin-3-id-4-one |
InChI |
InChI=1S/C5H6N2OS.Na/c1-3-2-4(8)7-5(9)6-3;/h2H,1H3,(H2,6,7,8,9);/q;+1/p-1 |
Clave InChI |
KOXSMEKMHFMILE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)[N-]C(=S)N1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


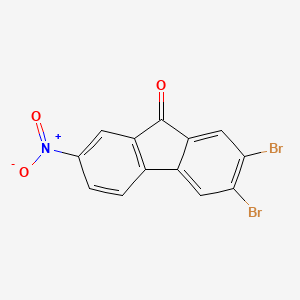

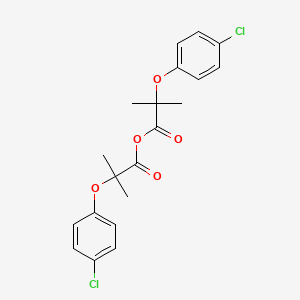


![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
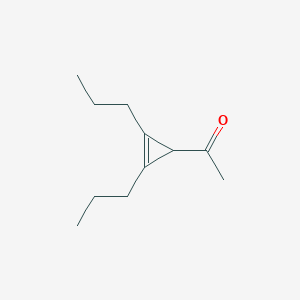


![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
